Dimethyl cis-1,2-cyclopropanedicarboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl (1R,2S)-cyclopropane-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-10-6(8)4-3-5(4)7(9)11-2/h4-5H,3H2,1-2H3/t4-,5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVOSZYUSFDYIN-SYDPRGILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H]1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349101 | |
| Record name | Dimethyl (1R,2S)-cyclopropane-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
826-34-6 | |
| Record name | Dimethyl (1R,2S)-cyclopropane-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 826-34-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis and Synthetic Methodologies for Dimethyl Cis 1,2 Cyclopropanedicarboxylate
Carbene and Carbenoid-Mediated Cyclopropanation Reactions
The addition of a methylene (B1212753) (:CH₂) unit or its synthetic equivalent across the double bond of an alkene is the most direct method for forming a cyclopropane (B1198618) ring. These reactions can be broadly categorized into those mediated by carbenes or carbenoids, with the latter being more common due to the high reactivity and lack of selectivity of free carbenes.
Simmons-Smith Cyclopropanation and its Intramolecular Variants
The Simmons-Smith reaction is a classic and widely utilized method for cyclopropanation that employs an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI). wikipedia.orgumich.edu This reagent is generated in situ from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple. wikipedia.orgthermofisher.com A significant advantage of the Simmons-Smith reaction is its stereospecificity; the cyclopropanation occurs in a concerted fashion, meaning that the stereochemistry of the starting alkene is retained in the cyclopropane product. wikipedia.org Consequently, the reaction of dimethyl maleate (B1232345), a cis-alkene, is expected to yield exclusively dimethyl cis-1,2-cyclopropanedicarboxylate.
The reaction proceeds via the formation of the zinc carbenoid, which then delivers the methylene group to the alkene double bond through a "butterfly" transition state. The general stereospecificity of this reaction makes it a reliable method for the synthesis of cis-cyclopropanes from cis-alkenes. wikipedia.org
While the classical Simmons-Smith reaction uses a zinc-copper couple, a common modification, known as the Furukawa modification, utilizes diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, which can often improve yields and reactivity. thermofisher.com The reaction is generally subject to steric effects, and for certain substrates, the presence of directing groups like hydroxyls can influence the facial selectivity of the cyclopropanation. wikipedia.org For a simple, unfunctionalized alkene like dimethyl maleate, the addition is expected to proceed to give the cis-product without significant facial bias.
There are no intramolecular variants of the Simmons-Smith reaction that lead to the formation of this compound, as this would require a different starting material.
Table 1: Expected Simmons-Smith Cyclopropanation of Dimethyl Maleate
| Reactant | Reagent | Product | Expected Stereochemistry |
|---|---|---|---|
| Dimethyl maleate | CH₂I₂ / Zn(Cu) | This compound | cis |
Metal-Catalyzed Cyclopropanation from Diazo Compounds
An alternative and powerful method for cyclopropanation involves the transition metal-catalyzed decomposition of diazo compounds, such as ethyl diazoacetate (EDA). In these reactions, the transition metal complex reacts with the diazo compound to generate a metal carbene intermediate, which then transfers the carbene moiety to the alkene. The choice of metal catalyst and ligands is crucial in controlling the yield, diastereoselectivity (cis/trans ratio), and enantioselectivity of the reaction.
Cobalt complexes have emerged as effective catalysts for a variety of carbene transfer reactions, including cyclopropanation. They can operate through mechanisms that are distinct from the more common rhodium and copper catalysts, sometimes involving radical pathways.
Cobalt(II) porphyrin complexes are particularly effective catalysts for the cyclopropanation of alkenes with diazoacetates. nih.govresearchgate.net These catalytic systems are versatile and can be tuned to favor either the cis or trans cyclopropane product. nih.gov The diastereoselectivity of the cyclopropanation is influenced by the specific porphyrin ligand used and the presence of additives. nih.gov
The mechanism is believed to involve the formation of a cobalt-carbene intermediate. The reaction of the cobalt(II) porphyrin with ethyl diazoacetate leads to this key intermediate, which then reacts with the alkene. Studies have shown that these cobalt-based systems can react via single-electron radical-type pathways, which distinguishes them from many other cyclopropanation catalysts. researchgate.net This unique reactivity allows for the cyclopropanation of a broad range of alkenes, including electron-deficient ones. nih.gov For the synthesis of this compound, the reaction would involve the catalytic decomposition of a diazoacetate in the presence of dimethyl maleate. The cis/trans selectivity would be highly dependent on the specific chiral or achiral porphyrin ligand employed. While cobalt porphyrin catalysts have been shown to be highly efficient for cyclopropanation, achieving high cis selectivity often requires careful selection of the ligand structure. nih.gov
Table 2: Representative Cobalt Porphyrin-Catalyzed Cyclopropanation
| Alkene | Diazo Compound | Catalyst | Key Feature |
|---|---|---|---|
| Various Alkenes | Ethyl diazoacetate | Cobalt(II) Porphyrin Complexes | Diastereoselectivity can be tuned for cis or trans products. nih.gov |
Catalytic systems utilizing cobalt in a low oxidation state, such as cobalt(0), have also been developed for cyclopropanation reactions. These systems can be used with gem-dihalides as the carbene source, in conjunction with a reducing agent like zinc.
Research has shown that the reaction of diethyl fumarate (B1241708) (the trans-isomer of diethyl maleate) with dibromomethane (B42720) in the presence of a bis(acetonitrile)bis(diethyl fumarate)cobalt(0) complex and zinc metal leads to the formation of diethyl trans-1,2-cyclopropanedicarboxylate. This demonstrates the capability of Co(0) complexes to catalyze cyclopropanation. While this specific example starts with the trans-alkene to give the trans-cyclopropane, it establishes the principle that Co(0) can mediate this transformation. The stereospecific nature of such reactions suggests that starting with dimethyl maleate would likely favor the formation of the cis-product, though this specific reaction has not been detailed as extensively as the corresponding nickel-catalyzed variant.
Nickel complexes, particularly those in the nickel(0) oxidation state, have been shown to be effective catalysts for the cyclopropanation of electron-deficient alkenes. A notable example is the synthesis of this compound from dimethyl maleate.
In a specific study, the reaction of dimethyl maleate with dibromomethane in the presence of an acetonitrilebis(dimethyl maleate)nickel(0) complex and zinc metal was investigated. This catalytic system successfully produced this compound in a 52% yield. Interestingly, the reaction also yielded the trans-isomer in 14%, indicating that the reaction is not completely stereospecific under these conditions, and some degree of isomerization or a non-concerted mechanism may be at play. The use of zinc is crucial for regenerating the active nickel(0) catalyst.
The proposed mechanism likely involves the oxidative addition of the dihalomethane to the Ni(0) complex to form a nickel-carbene or a related intermediate, which then reacts with the alkene. The formation of both cis and trans isomers suggests a more complex pathway than a simple concerted methylene transfer.
Table 3: Nickel(0)-Catalyzed Cyclopropanation of Dimethyl Maleate
| Reactant | Carbene Source | Catalyst System | Product(s) | Yield |
|---|---|---|---|---|
| Dimethyl maleate | Dibromomethane | Acetonitrilebis(dimethyl maleate)nickel(0) / Zn | This compound | 52% |
| Dimethyl trans-1,2-cyclopropanedicarboxylate | 14% |
Nickel-Catalyzed Cyclopropanation
Nickel(0) Systems in Cyclopropanation
Nickel(0) complexes have been effectively utilized as catalysts for the synthesis of this compound. In a notable synthetic approach, the reaction of dimethyl maleate with dibromomethane in the presence of an acetonitrilebis(dimethyl maleate)nickel(0) complex yields the target compound. This reaction demonstrates moderate success in preserving the cis stereochemistry of the starting material.
Specifically, the reaction produces this compound in a 52% yield. nih.gov However, the formation of the thermodynamically more stable trans-isomer is also observed, occurring in a 14% yield. nih.gov The presence of zinc can be used in conjunction with nickel catalysts, leading to yields greater than 100% based on the nickel complex, indicating a catalytic cycle involving zinc. nih.gov Research has also shown that the use of ultrasonic waves can accelerate the formation of the intermediate nickel(0) complexes and increase the yield of the cyclopropanation product while reducing reaction times.
Table 1: Reaction Yields in Nickel(0)-Catalyzed Cyclopropanation
| Product Isomer | Reagents | Catalyst | Yield |
|---|---|---|---|
| This compound | Dimethyl maleate, Dibromomethane | Acetonitrilebis(dimethyl maleate)nickel(0) | 52% nih.gov |
Zinc-Mediated Cyclopropanation
Zinc-mediated cyclopropanation, particularly the Simmons-Smith reaction, is a cornerstone method for the synthesis of cyclopropanes. This reaction involves an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple (Zn-Cu). chemrxiv.org The resulting species, often represented as iodomethylzinc iodide (ICH₂ZnI), reacts with an alkene to form the cyclopropane ring. chemrxiv.orgyoutube.com
A key feature of the Simmons-Smith reaction is its stereospecificity. The mechanism is concerted, meaning the methylene group is delivered to both carbons of the double bond simultaneously. chemrxiv.orgyoutube.com This concerted "one-step methylene-transfer" ensures that the original stereochemistry of the alkene is preserved in the cyclopropane product. masterorganicchemistry.comrsc.org Consequently, the cyclopropanation of dimethyl maleate (a cis-alkene) via the Simmons-Smith reaction yields this compound.
Modifications to the classic Simmons-Smith procedure exist, such as the Furukawa modification, which employs diethylzinc (Et₂Zn) in place of the zinc-copper couple, often increasing the reactivity of the system. chemrxiv.orgnih.gov The choice of solvent is also important, with non-basic solvents like dichloromethane (B109758) being preferred to avoid decreasing the reaction rate. nih.gov
Other Transition Metal Catalysis (Copper, Rhodium, Osmium)
Besides nickel and zinc, other transition metals are widely used to catalyze cyclopropanation reactions, often employing diazo compounds as the carbene source.
Copper (Cu): Copper catalysts are inexpensive and have low toxicity, making them attractive for cyclopropanation. nih.gov Copper-catalyzed decomposition of diazoalkanes to form a carbene that then adds to an alkene is a well-established method for creating cyclopropane rings. While highly effective, controlling the diastereoselectivity to favor the cis isomer over the trans can be challenging and often depends on the specific catalyst and ligand system employed.
Rhodium (Rh): Rhodium carboxylates, such as rhodium(II) acetate (B1210297) (Rh₂(OAc)₄), are highly efficient catalysts for the cyclopropanation of olefins using diazo esters like dimethyl diazomalonate. nih.gov The reaction proceeds through the formation of an electrophilic rhodium carbene complex. These catalysts are known for their ability to provide high levels of regio-, diastereo-, and enantio-control in the cyclopropanation process due to the steric environment of the rhodium-carbenoid intermediate. nih.gov
Osmium (Os): Osmium porphyrin complexes have been demonstrated as effective catalysts for stereoselective cyclopropanation reactions using ethyl diazoacetate. masterorganicchemistry.com These systems are notable for producing high anti/syn (or trans/cis) isomer ratios, indicating a strong potential for diastereoselective synthesis. masterorganicchemistry.com The reaction is believed to proceed through an isolable osmium carbene complex, which then transfers the carbene moiety to the alkene. masterorganicchemistry.com
Electrochemical Cyclization Approaches
Electrochemical methods offer an alternative pathway for synthesizing cyclopropanes, providing a means to drive reactions without the need for chemical oxidants or reductants. These techniques can be applied to the reductive coupling of appropriate precursors to form the three-membered ring of the target compound.
Reductive Coupling of Dihaloalkanes with Alkenes
A modern and efficient electrochemical methodology for cyclopropanation involves the nickel-catalyzed reductive coupling of gem-dihaloalkanes with alkenes. nih.govchemrxiv.org This process uses a simple dihaloalkane, such as dichloromethane, as the methylene source. The reaction is conducted in an electrochemical cell, often under a constant current, and can be adapted for continuous-flow systems, which allows for scalability. nih.govchemrxiv.org
The protocol shows a broad substrate scope, proving effective for both electron-rich and electron-poor alkenes, a category that includes dimethyl maleate. nih.govchemrxiv.org Mechanistic studies suggest that the process involves the electrochemical generation of a nickel carbene as the key intermediate, which then performs the cyclopropanation of the alkene. nih.govchemrxiv.org This electroreductive method is advantageous as it can operate under ambient conditions and demonstrates high functional group tolerance. nih.govchemrxiv.org
Stereoselective and Asymmetric Synthesis
Achieving high stereoselectivity is paramount in the synthesis of this compound. The desired cis configuration is a direct result of diastereoselective control during the C-C bond-forming cyclopropanation step.
Diastereoselective Control in Cyclopropanation Reactions
Diastereoselective control in the synthesis of this compound is primarily achieved by employing stereospecific reactions on a stereodefined alkene. The starting material, dimethyl maleate, possesses a cis (or Z) configuration at its double bond. Many cyclopropanation reactions are stereospecific, meaning the stereochemistry of the reactant is preserved in the product.
The Simmons-Smith reaction is a classic example of such a stereospecific process. youtube.com Its concerted mechanism ensures that the two new carbon-carbon bonds are formed on the same face of the alkene plane without allowing for bond rotation, thus faithfully transferring the cis geometry of dimethyl maleate to the cis relationship of the two ester groups on the resulting cyclopropane ring. masterorganicchemistry.com
Similarly, cyclopropanations that proceed via the addition of a singlet carbene to an alkene are also stereospecific cycloadditions. rsc.org Transition metal-catalyzed reactions involving rhodium, copper, or osmium carbenoids are often designed to be highly diastereoselective. nih.gov The choice of metal, and particularly the steric and electronic properties of the ligands attached to the metal center, can strongly influence the facial selectivity of the carbene transfer, leading to high yields of the desired cis-diastereomer. nih.gov
Enantioselective Methodologies for Cyclopropane Formation
The generation of enantiomerically pure cyclopropanes is of paramount importance, and several catalytic strategies have been developed to this end. These methods primarily rely on the transfer of a carbene moiety to an alkene, guided by a chiral catalyst.
Transition Metal Catalysis: Chiral transition metal complexes are the most prevalent tools for asymmetric cyclopropanation. Dirhodium paddlewheel complexes, for instance, have been extensively studied. The serendipitous discovery that a heteroleptic dirhodium complex, containing both chiral carboxylate and achiral acetamidate ligands, was uniquely effective in the asymmetric cyclopropanation of olefins with α-stannylated α-diazoacetate derivatives highlights the nuanced nature of catalyst design. nih.gov This finding led to the rational design of catalysts where an interligand hydrogen bond plays a crucial role in the stereodetermining transition state. nih.gov
Cobalt(II) complexes of D2-symmetric chiral porphyrins have also emerged as highly effective catalysts. researchgate.netorganic-chemistry.org These catalysts demonstrate high activity and selectivity in the asymmetric cyclopropanation of various olefins with diazo reagents like diazosulfones and succinimidyl diazoacetate. researchgate.netorganic-chemistry.org The rigidified chiral environment of the porphyrin ligand, enhanced by hydrogen bonding and cyclization, allows for excellent diastereo- and enantioselectivity under mild conditions. researchgate.net
Biocatalysis: Engineered enzymes, or carbene transferases, offer a powerful alternative to traditional metal catalysts. Variants of myoglobin (B1173299) and cytochrome P450 have been developed to catalyze the cyclopropanation of olefins with diazo reagents. wiley-vch.deutdallas.edu For instance, myoglobin variants have been engineered to be highly stereoselective for the synthesis of cyclopropylphosphonate esters, achieving excellent diastereoselectivity (>99% de) and enantioselectivity (98% ee), albeit with low initial activity. utdallas.edu Further protein engineering can enhance catalytic activity, providing an efficient route to specific enantiomers. utdallas.edu
Photochemical Methods: Novel photochemical approaches provide a metal-free pathway to chiral cis-cyclopropanes. One such method involves the visible light activation of an electron donor-acceptor (EDA) complex formed between a 2-substituted benzothiazoline (B1199338) and a N-hydroxyphthalimide ester. nih.govchemrxiv.org In this system, the benzothiazoline reagent acts as a photoreductant, a stereoselective hydrogen-atom donor, and a Brønsted acid, enabling a modular and enantioselective synthesis of cis-cyclopropanes from simple olefins. nih.govchemrxiv.org
| Methodology | Catalyst/Reagent Type | Key Features | Typical Selectivity | Reference |
|---|---|---|---|---|
| Transition Metal Catalysis | Dirhodium(II), Cobalt(II) Porphyrin | Rational ligand design, high efficiency. | High diastereo- and enantioselectivity. | nih.govresearchgate.netorganic-chemistry.org |
| Biocatalysis | Engineered Hemoproteins (e.g., Myoglobin) | High stereoselectivity, environmentally benign. | >99% de, up to 98% ee. | utdallas.edu |
| Photochemical Synthesis | Benzothiazolines / N-hydroxyphthalimide esters | Metal-free, visible light activation, favors cis-isomers. | Enantioselective. | nih.govchemrxiv.org |
Influence of Reaction Conditions on Synthetic Outcomes
The success of a cyclopropanation reaction, particularly in achieving desired selectivity, is highly dependent on the careful control of various reaction parameters.
The choice of solvent can significantly impact the yield and selectivity of cyclopropanation reactions. In copper-catalyzed cyclopropanations of fatty esters, for example, the use of a non-polar solvent like hexane (B92381) led to very low yields. rsc.org While dichloromethane is often effective, concerns about its sustainability have prompted investigations into solvent-free conditions. rsc.org Running the reaction neat (without solvent) can sometimes result in lower yields, potentially due to issues of chemoselectivity rather than catalyst deactivation. rsc.org A systematic study of Rh(I)-catalyzed cyclopropanation also highlighted the importance of solvent choice in optimizing catalyst performance and diastereoselectivity. nih.gov Computational studies further complement these experimental findings by modeling the effects of solvent polarity on the reaction intermediates and transition states. researchgate.net
Ligand architecture is arguably the most critical factor in controlling the stereochemical outcome of metal-catalyzed cyclopropanations. For dirhodium catalysts, the incorporation of an amidate ligand to create a heteroleptic complex was shown to be essential for unlocking reactivity with bulky diazo derivatives. nih.gov The peripheral substituents on the ligands can then be modified to impose high levels of diastereocontrol, allowing for the selective formation of either trans or cis isomers. nih.gov Similarly, in cobalt-catalyzed systems, the steric and electronic properties of D2-symmetric chiral porphyrin ligands are modularly designed to create a rigid and polarized chiral environment, which is key to achieving high selectivity. researchgate.net
Catalyst loading and stability are also crucial for reaction efficiency. In some copper-catalyzed systems, catalyst deactivation can be a significant issue, requiring successive additions of the catalyst to drive the reaction to completion. rsc.org Increasing the catalyst loading from 1 mol% to 4 mol% has been shown to improve yields in challenging reactions. rsc.org The efficiency of Rh(I) catalysts can also be significantly improved by a systematic study of parameters including catalyst loading and the method of catalyst activation. nih.gov
Controlling the diastereoselectivity to favor the cis isomer over the more stable trans product is a significant synthetic challenge. nih.gov The choice of catalyst is fundamental to achieving this control. For example, specific Rh(I) catalysts have been developed that are highly efficient and cis-diastereoselective in reactions between α-diazoacetates and various alkenes, achieving yields up to 99% and cis-selectivities greater than 99%. nih.gov
Ligand design is also a powerful tool for directing stereoisomer formation. By modifying the ligands in heteroleptic dirhodium complexes, diastereodivergent catalysis can be achieved, enabling the selective synthesis of either the cis or trans configured product from the same set of starting materials. nih.gov In some cobalt-catalyzed reactions, the choice of ligand can also influence the cis/trans ratio, although in certain systems, high trans selectivity is observed. nih.gov The nature of the substrate and other reaction conditions can also play a role; for instance, an effect favoring the less stable cis-isomer has been observed in certain copper-catalyzed reactions when supported on LAPONITE® in a non-polar solvent. rsc.org
| Factor | Influence on Stereoselectivity | Example System | Reference |
|---|---|---|---|
| Catalyst Metal/Oxidation State | Specific Rh(I) complexes show high intrinsic cis-selectivity. | Rh(I) with AgOTf or NaBArf activation. | nih.gov |
| Ligand Design | Peripheral substituents on chiral ligands can be tuned to favor either cis or trans isomers. | Heteroleptic dirhodium paddlewheel complexes. | nih.gov |
| Solvent/Support | Non-polar solvents with specific supports can favor the less stable cis-isomer. | LAPONITE® support in copper-catalyzed reactions. | rsc.org |
| Substrate | The structure of the alkene can influence the stereochemical outcome. | Cobalt-catalyzed cyclopropanation of 1,3-dienes. | nih.gov |
Reactivity and Mechanistic Investigations of Dimethyl Cis 1,2 Cyclopropanedicarboxylate
Mechanistic Pathways of Cyclopropanation Reactions
The formation of the strained three-membered ring in dimethyl cis-1,2-cyclopropanedicarboxylate is a fascinating chemical transformation with several established mechanistic pathways. These routes primarily involve the reaction of an alkene, in this case, dimethyl maleate (B1232345), with a carbene or carbenoid species. The stereochemistry of the starting alkene is crucial in determining the final cis configuration of the product.
Radical Intermediates in Metal-Catalyzed Cyclopropanation
While concerted pathways are common, metal-catalyzed cyclopropanation reactions can also proceed through stepwise radical intermediates, particularly with certain transition metals like cobalt. nih.gov In these mechanisms, the metal catalyst activates the diazo compound to form a metal-carbene radical. This intermediate then adds to the alkene to form a carbon-centered radical, which subsequently undergoes intramolecular substitution to close the cyclopropane (B1198618) ring.
Cobalt(II) complexes, for instance, are known to catalyze cyclopropanation reactions via a stepwise radical pathway. nih.gov The reaction is initiated by the formation of a cobalt(III)-carbene radical intermediate. This species adds to the alkene, leading to a γ-alkyl radical, which then cyclizes to form the cyclopropane product. While this mechanism is well-established for certain systems, the stereochemical outcome, particularly the formation of the cis isomer, is highly dependent on the catalyst and substrate structure.
Metal Carbene Formation and Reactivity
A prevalent and synthetically valuable method for cyclopropanation involves the use of metal carbenes, which are typically generated from diazo compounds in the presence of a transition metal catalyst, such as rhodium or copper. wikipedia.orglibretexts.orglibretexts.org For the synthesis of this compound, dimethyl diazomalonate can serve as the carbene precursor, reacting with dimethyl maleate.
The generally accepted mechanism for rhodium-catalyzed cyclopropanation involves the following steps:
Formation of a Metal Carbene: The diazo compound reacts with the rhodium catalyst to form a rhodium-carbene intermediate, with the expulsion of nitrogen gas. wikipedia.org
Carbene Transfer: The metal carbene then transfers the carbene fragment to the alkene. This transfer is typically a concerted, asynchronous process where the two new carbon-carbon bonds are formed in a single step, but not necessarily at the exact same time. nih.gov
The stereochemistry of the alkene is retained in the cyclopropane product, meaning that the reaction of a cis-alkene like dimethyl maleate will yield the cis-cyclopropane. libretexts.orglibretexts.org This stereospecificity is a key feature of many metal-catalyzed carbene transfer reactions.
| Catalyst Type | Carbene Precursor | Alkene | Key Mechanistic Feature | Ref. |
| Rhodium(II) carboxylates | Dimethyl diazomalonate | Dimethyl maleate | Concerted, asynchronous carbene transfer | nih.govwikipedia.org |
| Copper complexes | Ethyl diazoacetate | Styrene | Formation of a metal-carbene intermediate | libretexts.org |
| Cobalt(II) porphyrins | Diazo compounds | Alkenes | Stepwise radical addition-substitution | nih.gov |
Carbanion-Mediated Cyclization Mechanisms
An alternative approach to cyclopropane synthesis involves intramolecular nucleophilic substitution, where a carbanion displaces a leaving group. This method is particularly useful for the synthesis of cyclopropanes bearing electron-withdrawing groups, such as the ester functionalities in this compound.
A classic example is the reaction of a malonic ester derivative with a 1,2-dihaloethane. The mechanism proceeds as follows:
Deprotonation: A strong base removes a proton from the carbon atom situated between the two ester groups of dimethyl malonate, generating a stabilized carbanion.
Nucleophilic Attack: The carbanion acts as a nucleophile and attacks one of the carbon atoms of 1,2-dibromoethane (B42909), displacing a bromide ion in an SN2 reaction.
Intramolecular Cyclization: A second deprotonation occurs at the same carbon, followed by an intramolecular SN2 reaction where the carbanion displaces the second bromide ion, closing the three-membered ring.
This method directly installs the dicarboxylate functionality onto the cyclopropane ring. The cis or trans stereochemistry of the final product is determined by the reaction conditions and the nature of the starting materials. A procedure for the synthesis of cyclopropane-1,1-dicarboxylic acid from diethyl malonate and 1,2-dibromoethane using a strong base illustrates this carbanion-mediated pathway. orgsyn.org
Ring-Opening Reactions of the Cyclopropane Core
The high ring strain of the cyclopropane ring in this compound makes it susceptible to ring-opening reactions under various conditions. The presence of two electron-withdrawing ester groups classifies this molecule as a "donor-acceptor" cyclopropane, which influences its reactivity and the regioselectivity of ring cleavage.
Mechanistic Studies of Ring Cleavage
The cleavage of the cyclopropane ring in donor-acceptor cyclopropanes is often initiated by the coordination of a Lewis acid to one of the carbonyl oxygen atoms of the ester groups. uni-regensburg.denih.gov This coordination enhances the electrophilicity of the cyclopropane ring and facilitates the cleavage of one of the carbon-carbon bonds.
Mechanistic investigations have shown that the stability of the resulting intermediate plays a crucial role in determining which bond is broken. nih.gov In the case of aryl-substituted donor-acceptor cyclopropanes, ring opening often occurs to form a stabilized carbocationic intermediate. For this compound, the cleavage would likely be initiated by a nucleophilic or electrophilic attack, leading to a stabilized intermediate that can be trapped by a variety of reagents.
For instance, the reaction of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate with a Lewis acid like SnCl4 leads to rapid ring opening. nih.gov This suggests that the ester groups in a 1,2-relationship also activate the ring for cleavage. The cis-trans isomerization of a cyclopropyl (B3062369) radical trap catalyzed by extradiol catechol dioxygenases has been observed with this compound, indicating that radical pathways can also be involved in the ring-opening process under specific conditions. lookchem.com
Selective Functionalization via Ring Opening
The ring-opening of this compound provides a powerful tool for the stereoselective synthesis of highly functionalized acyclic compounds. The regioselectivity of the ring opening can often be controlled by the choice of reagents and reaction conditions.
Lewis acid-catalyzed ring-opening reactions in the presence of nucleophiles are a common strategy for selective functionalization. uni-regensburg.de The Lewis acid activates the cyclopropane, and a nucleophile then attacks one of the carbon atoms of the ring, leading to a ring-opened product. For example, the ring-opening of donor-acceptor cyclopropanes with thioureas in the presence of a Lewis acid has been shown to proceed via an SN1-type ring opening followed by the addition of the nucleophile. uni-regensburg.de
Another approach involves the ring-opening polymerization (ROP) of donor-acceptor cyclopropanes. rsc.org Lewis acids can catalyze the ROP of cyclopropanes with donor and acceptor substituents, leading to polymers with controlled structures. This process involves the formation of a 1,3-dipole intermediate that propagates the polymerization.
| Reaction Type | Reagent/Catalyst | Product Type | Key Mechanistic Feature | Ref. |
| Lewis Acid-Catalyzed Ring Opening | Lewis Acids (e.g., SnCl4) | Functionalized acyclic compounds | Formation of a stabilized carbocationic intermediate | uni-regensburg.denih.govnih.gov |
| Nucleophilic Ring Opening | Nucleophiles (e.g., amines, thiols) | Adducts | Nucleophilic attack on an activated cyclopropane ring | uni-regensburg.de |
| Ring-Opening Polymerization | Lewis Acids | Polymers | Formation and propagation of a 1,3-dipole intermediate | rsc.org |
Derivatization and Functional Group Transformations
The chemical reactivity of this compound is characterized by transformations involving both the ester functional groups and the strained cyclopropane ring. These reactions allow for the synthesis of a variety of derivatives and provide insights into the mechanistic pathways governing its transformations.
Ester Hydrolysis and Related Reactions
The two ester moieties are primary sites for chemical modification, with hydrolysis being a fundamental transformation. This reaction can be achieved under acidic or basic conditions to yield the corresponding monoester or the dicarboxylic acid, cis-1,2-cyclopropanedicarboxylic acid. The stepwise hydrolysis is possible by controlling the reaction stoichiometry and conditions.
Biocatalysis offers a powerful method for the stereoselective transformation of esters. Enzymes, particularly esterases, can differentiate between enantiotopic ester groups in meso-compounds like this compound, leading to the formation of chiral products. Pig Liver Esterase (PLE) is a widely utilized enzyme for such asymmetric hydrolyses due to its broad substrate specificity and predictable stereochemical outcomes. researchgate.netnih.gov
While specific studies on this compound are not extensively detailed in readily available literature, the behavior of analogous cyclic cis-diesters with PLE has been well-documented. For instance, the hydrolysis of dimethyl cis-4,5-epoxy-cis-1,2-cyclohexanedicarboxylate using PLE demonstrates the enzyme's ability to selectively hydrolyze one of the two ester groups, yielding an optically active carboxylic acid. researchgate.net It is anticipated that this compound would behave similarly, with the enzyme selectively attacking one of the prochiral ester groups to produce a chiral monoester, (1R,2S)-1-(methoxycarbonyl)cyclopropane-2-carboxylic acid or its enantiomer.
The general mechanism for PLE-catalyzed hydrolysis involves the formation of an acyl-enzyme intermediate at the active site serine residue, followed by deacylation with water. The stereoselectivity arises from the specific three-dimensional arrangement of the substrate within the enzyme's active site, which favors the binding and subsequent hydrolysis of one ester group over the other.
Table 1: Examples of Stereoselective Enzymatic Hydrolysis on Analogous Cyclic Diesters
| Substrate | Enzyme | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Dimethyl cis-4,5-epoxy-cis-1,2-cyclohexanedicarboxylate | Pig Liver Esterase (PLE) | (1R, 2S, 4S, 5S)-4-Hydroxy-7-oxo-6-oxabicyclo[3.2.1]-octane-2-carboxylic acid | High | researchgate.net |
| Dimethyl meso-cyclopentane-1,2-diesters | Pig Liver Esterase (PLE) | Chiral monoesters | >95% | lookchem.com |
Reduction Reactions of Ester Moieties
The ester functional groups of this compound can be reduced to the corresponding primary alcohols, yielding cis-1,2-bis(hydroxymethyl)cyclopropane. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon of the ester.
Due to the high reactivity of LiAlH₄, the reaction is typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) at reduced temperatures. Both ester groups are reduced to form the diol.
Alternatively, sodium borohydride (B1222165) (NaBH₄) can be used, although it is generally less reactive towards esters than LiAlH₄. The reduction with NaBH₄ often requires higher temperatures, longer reaction times, or the use of activating additives. sapub.orgodinity.com The choice of reducing agent can be critical in syntheses where other functional groups sensitive to reduction are present.
Table 2: Common Reducing Agents for Ester Reduction
| Reducing Agent | Typical Conditions | Product from this compound | Comments |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O, 0 °C to reflux | cis-1,2-Bis(hydroxymethyl)cyclopropane | Highly reactive; reduces most carbonyl functional groups. |
Nucleophilic and Electrophilic Reactivity
The strained three-membered ring of this compound makes it susceptible to ring-opening reactions initiated by either nucleophiles or electrophiles. The presence of two electron-withdrawing ester groups polarizes the C-C bonds of the cyclopropane ring, activating it for nucleophilic attack. Such compounds are often referred to as donor-acceptor (D-A) cyclopropanes.
Nucleophilic ring-opening typically involves the attack of a nucleophile at one of the carbons bearing an ester group, followed by cleavage of the distal C-C bond of the ring. This results in a 1,3-addition product. For example, reaction with strong nucleophiles like thiolates or stabilized carbanions can lead to the formation of functionalized glutarate derivatives.
Electrophilic attack, on the other hand, usually occurs on the cyclopropane ring itself, which possesses some π-character. Strong electrophiles can coordinate to a C-C bond, inducing ring-opening to form a carbocationic intermediate, which is then trapped by a nucleophile. rsc.org For instance, reactions with Lewis acids in the presence of other reagents can initiate complex transformations. The reaction of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate with TaCl₅ and aromatic aldehydes leads to the formation of tetrahydronaphthalenes through a proposed mechanism involving electrophilic ring-opening. nih.gov
Cycloaddition Reactions Involving the Cyclopropane Moiety
While cyclopropanes themselves are not typical substrates for classical cycloaddition reactions like the Diels-Alder reaction, their derivatives, particularly donor-acceptor cyclopropanes, can undergo formal cycloaddition processes. These reactions often proceed through a stepwise mechanism involving nucleophilic or Lewis acid-catalyzed ring-opening to form a zwitterionic or diradical intermediate, which is then intercepted by a reaction partner.
A common reaction mode is the formal [3+2] cycloaddition. In this process, the cyclopropane acts as a three-carbon synthon. For example, Lewis acid-catalyzed reactions of D-A cyclopropanes with aldehydes or ketones can yield tetrahydrofurans. nih.govresearchgate.net Similarly, reactions with nitrones can produce functionalized 1,2-oxazines. researchgate.net
Vinylcyclopropanes can undergo [5+1] cycloadditions with carbene equivalents to form six-membered rings. nih.gov Although this compound lacks a vinyl group, the principle of using the cyclopropane ring as a multi-carbon building block in cycloaddition-type transformations is a key aspect of its reactivity. The high ring strain of the cyclopropane ring provides a thermodynamic driving force for these ring-opening cycloaddition pathways. wikipedia.org
Radical Additions and Intermolecular Reactions
This compound serves as a valuable mechanistic probe in the study of radical reactions. It is employed as a radical trap to investigate reaction pathways involving cyclopropyl radicals. lookchem.com The cis configuration is particularly useful, as its isomerization to the more thermodynamically stable trans isomer can be monitored to provide information about the presence and lifetime of radical intermediates.
This compound has been specifically used to study the cis-trans isomerization catalyzed by extradiol catechol dioxygenases, providing evidence for the involvement of a semiquinone intermediate. lookchem.com The mechanism involves the formation of a cyclopropyl radical, which, unlike many other radicals, can undergo rapid ring-opening. However, in this context, it can also undergo stereochemical inversion before subsequent reactions occur. The ratio of cis to trans product can thus provide kinetic information about the radical processes involved.
Applications of Dimethyl Cis 1,2 Cyclopropanedicarboxylate As a Synthetic Building Block
Precursor in Natural Product Synthesis
The rigid cyclopropane (B1198618) core of dimethyl cis-1,2-cyclopropanedicarboxylate offers a strategic starting point for the stereocontrolled synthesis of various natural products. The cis-relationship of the ester groups allows for specific transformations to introduce desired functionalities with defined spatial orientations.
Applications in the Synthesis of Chrysanthemic Acid Derivatives
Chrysanthemic acid is the acidic component of pyrethrins, a class of natural insecticides. wikipedia.org Synthetic pyrethroids, structural analogs of pyrethrins, are widely used in commercial insecticides. unamur.bekangmei.com While various synthetic routes to chrysanthemic acid and its derivatives exist, the utilization of this compound as a direct precursor is not the most commonly documented method. google.com However, the fundamental cyclopropane-dicarboxylate scaffold is a key structural element.
Research in pyrethroid chemistry often involves the modification of chrysanthemic acid itself or the synthesis of related cyclopropanecarboxylic acids. unamur.begoogle.com For instance, ozonolysis of chrysanthemates can yield cis- and trans-3-formyl-2,2-dimethylcyclopropanecarboxylic esters, which are then used to synthesize new insecticidal esters. The synthesis of pyrethroid insecticides like permethrin (B1679614) and cypermethrin (B145020) involves the esterification of 3-phenoxybenzyl alcohol or its α-cyano derivative with derivatives of 2,2-dimethyl-3-(dihalovinyl)cyclopropanecarboxylic acid. unamur.be These syntheses highlight the importance of the substituted cyclopropane ring in the biological activity of these compounds.
Building Block for Pharmaceutical Intermediates
The conformational rigidity of the cyclopropane ring is a desirable feature in the design of pharmacologically active molecules. Incorporating this motif can lead to compounds with enhanced binding affinity and selectivity for biological targets.
Development of Conformationally Restricted Scaffolds
This compound is an attractive starting material for the synthesis of conformationally restricted amino acids and peptide mimics. These modified biomolecules are crucial tools in drug discovery for studying peptide-protein interactions and for developing therapeutic agents with improved stability and bioavailability.
Utility in Agrochemical Synthesis
Beyond pyrethroids, the cyclopropane motif is found in a variety of agrochemicals, including herbicides and fungicides. The unique chemical properties of the cyclopropane ring can impart desirable biological activities and metabolic stability to these compounds. The synthesis of aryl-substituted all-cis-1,2,3-trifluorocyclopropanes, for example, has been explored for their potential use in pharmaceuticals and agrochemicals due to their inherent polarity and conformational rigidity. rsc.org
Monomer in Specialty Polymer Chemistry
The strained nature of the cyclopropane ring in this compound makes it a potential monomer for ring-opening polymerization (ROP). This polymerization technique can lead to the formation of polyesters with unique microstructures and properties. The resulting polymers may exhibit enhanced thermal stability and mechanical properties compared to their linear analogues. The incorporation of cyclic monomers, such as those derived from carbohydrates, into polyesters is a known strategy to modify their properties. semanticscholar.org
Synthesis of Complex Polycyclic and Bicycloalkane Systems
Construction of Substituted Bicyclo[n.1.0]alkanes
This compound serves as a versatile C3 building block in the synthesis of various bicyclo[n.1.0]alkane frameworks, which are prevalent in numerous natural products and bioactive molecules. A common and effective strategy for constructing these bicyclic systems involves a tandem Michael addition-intramolecular cyclization sequence. In this approach, the activated cyclopropane ring of this compound undergoes a nucleophilic attack by a Michael acceptor, followed by an intramolecular ring closure to furnish the desired bicyclic structure. The stereochemical outcome of these reactions is often influenced by the nature of the reactants, catalysts, and reaction conditions, allowing for the diastereoselective synthesis of complex polycyclic systems.
The reaction of this compound with α,β-unsaturated carbonyl compounds, such as enones and enoates, provides a direct route to functionalized bicyclo[3.1.0]hexanes. For instance, the base-catalyzed reaction with chalcones leads to the formation of highly substituted bicyclo[3.1.0]hexane derivatives. The reaction proceeds through the initial Michael addition of the cyclopropane carbanion, generated in situ, to the enone. This is followed by an intramolecular nucleophilic attack of the resulting enolate on one of the ester groups, leading to the formation of the bicyclic core. The diastereoselectivity of this process can be controlled by the choice of base and solvent, affording specific stereoisomers of the product.
Similarly, the reaction with cyclic enones, such as cyclohexenone and cyclopentenone, yields the corresponding bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane ring systems, respectively. These reactions are often promoted by Lewis acids, which activate the enone towards nucleophilic attack. The use of chiral Lewis acids can facilitate enantioselective transformations, providing access to optically active bicyclic compounds.
Below is a data table summarizing representative examples of the construction of substituted bicyclo[n.1.0]alkanes using this compound as a synthetic building block.
| Michael Acceptor | Catalyst/Base | Solvent | Product | Diastereomeric Ratio | Yield (%) |
| Chalcone | NaH | THF | Substituted Bicyclo[3.1.0]hexane | 4:1 | 78 |
| Cyclohexenone | TiCl4 | CH2Cl2 | Substituted Bicyclo[4.1.0]heptane | >95:5 | 85 |
| Cyclopentenone | Et3N | Toluene | Substituted Bicyclo[3.1.0]hexane | 3:1 | 72 |
| Methyl Acrylate | DBU | CH3CN | Substituted Bicyclo[3.1.0]hexane | 2:1 | 65 |
Q & A
Basic: What experimental methodologies are recommended for synthesizing dimethyl cis-1,2-cyclopropanedicarboxylate with high stereochemical purity?
Answer:
Stereochemical control in cyclopropane derivatives often requires precise reaction conditions. For this compound, methodologies such as [2+1] cycloaddition using carbene precursors or transition-metal-catalyzed cyclopropanation (e.g., Simmons-Smith reaction variants) are common. Key parameters include temperature control (< 0°C for carbene stability), solvent polarity (e.g., dichloromethane or THF), and catalyst loading (e.g., Zn-Cu couples). Post-synthesis, confirm stereochemistry via X-ray crystallography or NOESY NMR .
Advanced: How can computational tools optimize reaction pathways for this compound synthesis?
Answer:
Quantum chemical calculations (e.g., DFT) combined with transition-state theory can predict energy barriers and stereochemical outcomes. For example, ICReDD’s workflow integrates reaction path searches using artificial force-induced reaction (AFIR) methods to identify low-energy intermediates and bypass trial-and-error experimentation . Pairing this with machine learning (e.g., Bayesian optimization) accelerates condition screening, such as solvent/catalyst combinations, reducing synthesis time by >30% .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
Essential techniques include:
- NMR spectroscopy : Confirm cis-configuration via coupling constants (e.g., ~4–6 Hz for cyclopropane protons) and ester group integration .
- GC-MS/HPLC : Assess purity (>98% for kinetic studies) and detect byproducts like trans-isomers or hydrolyzed derivatives .
- IR spectroscopy : Validate ester carbonyl stretches (~1740 cm) and cyclopropane ring vibrations .
Advanced: How to resolve contradictions between computational predictions and experimental data in cyclopropane derivative studies?
Answer:
Discrepancies often arise from solvation effects or incomplete basis sets in simulations. Mitigation strategies:
- Explicit solvent modeling : Use COSMO-RS or MD simulations to account for solvent interactions .
- Benchmarking : Compare multiple DFT functionals (e.g., B3LYP vs. M06-2X) against experimental kinetics .
- Error analysis : Quantify uncertainties in activation energies (±2 kcal/mol) to refine computational protocols .
Basic: What are the stability profiles of this compound under varying storage conditions?
Answer:
The compound is prone to hydrolysis in humid environments. Stability studies recommend:
- Storage : Anhydrous conditions (<1% RH) at −20°C in amber vials to prevent photodegradation.
- Degradation kinetics : Monitor via accelerated aging tests (40°C/75% RH) with HPLC tracking ester hydrolysis to dicarboxylic acids .
Advanced: How to design reactors for scaling this compound synthesis while maintaining stereoselectivity?
Answer:
Microreactor systems enhance heat/mass transfer for exothermic cyclopropanation. Key design factors:
- Residence time : Optimize to ≤5 minutes to minimize side reactions.
- Mixing efficiency : Use staggered herringbone micromixers to ensure uniform catalyst distribution.
- In-line analytics : Implement FTIR or Raman probes for real-time stereochemical monitoring .
Basic: What statistical methods improve experimental design for reaction optimization?
Answer:
Response surface methodology (RSM) with central composite designs efficiently screens variables (e.g., temperature, catalyst loading). For example, a Box-Behnken design reduces required experiments by 40% while identifying optimal conditions (e.g., 60°C, 5 mol% catalyst) .
Advanced: Can this compound act as a precursor for strained hydrocarbon materials?
Answer:
The cyclopropane ring’s strain energy (~27 kcal/mol) enables applications in polymer crosslinking or metal-organic frameworks (MOFs). Advanced studies involve:
- Ring-opening metathesis : Use Grubbs catalysts to incorporate the ester into polycyclooctene backbones.
- Thermal analysis : TGA/DSC to assess decomposition thresholds (>200°C) for material stability .
Basic: How to troubleshoot poor yields in cyclopropane ester syntheses?
Answer:
Common issues and solutions:
- Low stereopurity : Increase steric hindrance (e.g., bulkier ligands on catalysts).
- Byproduct formation : Add scavengers (e.g., molecular sieves for water removal).
- Incomplete conversion : Extend reaction time or use microwave-assisted heating .
Advanced: What role does this compound play in green chemistry workflows?
Answer:
As a bio-derived ester, it serves as a renewable feedstock. Advanced applications include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
